2-(1,3-Thiazol-2-yl)propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 2-(1,3-Thiazol-2-yl)propanenitrile, often involves condensation reactions, cycloadditions, or transformations of precursors like acetonitrile. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles demonstrates the versatility of thiazole chemistry, utilizing condensation of 3-chloropentane-2,4-dione with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition (Milinkevich, Ye, & Kurth, 2008).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences the electronic and steric properties of the compound. Quantum chemical calculations, such as DFT, can provide insights into the geometry, vibrational spectra, and molecular parameters of thiazole compounds, offering a deep understanding of their structural characteristics (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and electrophilic additions, influenced by the thiazole ring's reactivity. For example, the fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization showcases the compound's stability and the influence of substituents on its reactivity (Klyba, Nedolya, Tarasova, & Sanzheeva, 2015).
Scientific Research Applications
Corrosion Inhibition
2-(1,3-Thiazol-2-yl)propanenitrile derivatives have been studied for their role in corrosion inhibition. Fouda, Abdel-Maksoud, and Almetwally (2015) explored how these derivatives inhibit the corrosion of tin in sodium chloride solutions. Their studies, which included techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrated that these compounds are mixed-type inhibitors, acting through adsorption on the tin surface without altering the corrosion mechanism (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Anti-arrhythmic Activity
Another research area involving 2-(1,3-Thiazol-2-yl)propanenitrile derivatives is their potential anti-arrhythmic activity. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding significant anti-arrhythmic activity in some of these compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial and Anticancer Studies
Viji et al. (2020) characterized a bioactive molecule related to 2-(1,3-Thiazol-2-yl)propanenitrile, examining its antimicrobial and anticancer properties. Their research included molecular docking to identify interactions with different proteins, highlighting the compound's antifungal and antibacterial effects (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Development of Heterocyclic Systems
Drabina and Sedlák (2012) discussed the use of 2-amino-2alkyl(aryl)propanenitriles, a category including 2-(1,3-Thiazol-2-yl)propanenitrile, as precursors for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. They highlighted the chemical and biological properties of these systems, underscoring their potential applications (Drabina & Sedlák, 2012).
Polymer Research
Elamin, Hashim, and Mohammed (2021) investigated the use of a film of poly(3-(9H-carbazol-9-yl)propanenitrile), which includes a related structure to 2-(1,3-Thiazol-2-yl)propanenitrile, in spectro-electrochemical applications. Their research found that this polymer exhibits significant conductivity and can change color in its oxidized state, suggesting potential applications in advanced material science (Elamin, Hashim, & Mohammed, 2021).
Fluorescent Thiazoles
Eltyshev et al. (2021) designed and synthesized fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, related to 2-(1,3-Thiazol-2-yl)propanenitrile. These compounds exhibited a range of fluorescent colors and multifunctional properties, potentially useful in biological applications (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).
Safety And Hazards
The safety information for 2-(1,3-Thiazol-2-yl)propanenitrile includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXBCOHFUITRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)propanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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